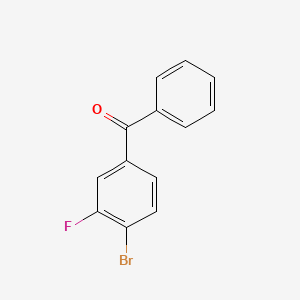

(4-Bromo-3-fluorophenyl)phenylmethanone

Vue d'ensemble

Description

(4-Bromo-3-fluorophenyl)phenylmethanone is an organic compound that features a bromine and fluorine atom attached to a phenyl ring, with a phenylmethanone group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-fluorophenyl)phenylmethanone typically involves the reaction of 4-bromo-3-fluorobenzaldehyde with phenylmagnesium bromide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Bromo-3-fluorophenyl)phenylmethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to

Activité Biologique

(4-Bromo-3-fluorophenyl)phenylmethanone, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure

The compound's structure is characterized by the presence of a bromine atom and a fluorine atom on the aromatic rings, which influences its reactivity and biological interactions. The general formula can be represented as:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Its mechanism of action includes:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their conformation and function.

- Cell Signaling Modulation : It can influence cell signaling pathways, thereby affecting gene expression and cellular metabolism.

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

| Activity | Description |

|---|---|

| Anticancer Properties | Exhibits cytotoxic effects against various cancer cell lines. |

| Antimicrobial Effects | Shows inhibitory activity against specific bacterial strains. |

| Anti-inflammatory Action | Potential to reduce inflammation in cellular models. |

| Neuroprotective Effects | May protect neuronal cells from oxidative stress and apoptosis. |

Case Studies

-

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on several human cancer cell lines, including MCF7 (breast cancer) and Hep-G2 (liver cancer). The results indicated that the compound displayed significant inhibitory effects with IC50 values ranging from 1.39 µM to 8.03 µM, suggesting potent anticancer properties . -

Antimicrobial Properties

Research has demonstrated that this compound exhibits antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis . -

Neuroprotective Effects

In a neuroprotection study, this compound was shown to reduce oxidative stress in neuronal cell cultures. The compound decreased reactive oxygen species (ROS) levels and increased mitochondrial function, indicating its potential for treating neurodegenerative diseases .

The biochemical properties of this compound include:

- Solubility : Soluble in organic solvents like DMSO and ethanol.

- Stability : Exhibits stability under physiological conditions, making it suitable for in vitro studies.

- Transport Mechanisms : The compound interacts with specific transport proteins, facilitating its distribution within cells.

Propriétés

IUPAC Name |

(4-bromo-3-fluorophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFO/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIDDGDGHQARQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.